molecular formula C6H11ClF3N B2729345 1,1,1-Trifluorohex-5-en-3-amine hydrochloride CAS No. 1909347-91-6

1,1,1-Trifluorohex-5-en-3-amine hydrochloride

Cat. No.: B2729345
CAS No.: 1909347-91-6
M. Wt: 189.61
InChI Key: KFMPMSABSGTIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1,1,1-trifluorohex-5-en-3-amine hydrochloride typically involves the reaction of hex-5-en-3-amine with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetonitrile (CH3CN). The reaction is carried out at room temperature, followed by the addition of hydrochloric acid (HCl) to form the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1,1,1-Trifluorohex-5-en-3-amine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce primary amines .

Scientific Research Applications

1,1,1-Trifluorohex-5-en-3-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-trifluorohex-5-en-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity .

Comparison with Similar Compounds

1,1,1-Trifluorohex-5-en-3-amine hydrochloride can be compared with other similar compounds, such as:

    1,1,1-Trifluoropropan-2-amine hydrochloride: This compound has a shorter carbon chain but shares similar trifluoromethyl and amine functionalities.

    1,1,1-Trifluorobutan-2-amine hydrochloride: With a slightly longer carbon chain, this compound also exhibits similar chemical properties.

    1,1,1-Trifluoropentan-2-amine hydrochloride: This compound has an intermediate carbon chain length and similar functional groups.

The uniqueness of this compound lies in its specific carbon chain length and the position of the trifluoromethyl group, which can influence its reactivity and applications in various fields .

Properties

IUPAC Name

1,1,1-trifluorohex-5-en-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N.ClH/c1-2-3-5(10)4-6(7,8)9;/h2,5H,1,3-4,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMPMSABSGTIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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